Silicon triethanolamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42959-18-2 |
|---|---|
Molecular Formula |
C8H19NO3Si |
Molecular Weight |
205.33 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethanol |
InChI |
InChI=1S/C8H19NO3Si/c1-13(2)11-7-4-9(3-6-10)5-8-12-13/h10H,3-8H2,1-2H3 |
InChI Key |
NSYDOBYFTHLPFM-UHFFFAOYSA-N |
SMILES |
C[Si]1(OCCN(CCO1)CCO)C |
Canonical SMILES |
C[Si]1(OCCN(CCO1)CCO)C |
Other CAS No. |
42959-18-2 |
Synonyms |
silicon triethanolamine |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Organosilatranes
Transesterification Routes from Trialkoxysilanes
A prevalent and historically significant method for synthesizing organosilatranes is the transesterification of organotrialkoxysilanes with triethanolamine (B1662121) (TEOA). mdpi.com This reaction involves the exchange of the alkoxy groups on the silicon atom with the hydroxyl groups of triethanolamine, leading to the formation of the characteristic silatrane (B128906) cage and the release of alcohol as a byproduct. mdpi.comresearchgate.net The general scheme for this synthesis is the reaction of RSi(OR')₃ with N(CH₂CH₂OH)₃.
The transesterification reaction for silatrane synthesis is often facilitated by catalysts to improve reaction rates and yields. Historically, strong inorganic bases or metallic sodium have been employed. acs.org However, these catalysts can necessitate high temperatures and long reaction times, and may not be suitable for silicon precursors with thermally or chemically sensitive functional groups. acs.org
More recently, organocatalysis has emerged as an efficient and milder alternative. nih.govacs.org Amidine-based organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have proven to be highly effective catalysts for the transesterification process. nih.govacs.org Other bicyclic amidine compounds like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have also been investigated. acs.org The catalytic activity of these amidine derivatives is related to their pKBH+ values, with higher values correlating to greater activity. researchgate.netnih.gov For instance, TBD, having a higher pKBH+ value due to an additional nitrogen atom, shows greater catalytic activity than DBU and DBN. researchgate.net The use of DBU is often a practical compromise between catalytic activity and cost for potential industrial applications. acs.org
The table below illustrates the effectiveness of various organocatalysts in the synthesis of vinylsilatrane.
| Catalyst | pKBH+ in MeCN | Reaction Time (t) | Yield (%) |
| DBU | 24.3 | 0.5 h | 98 |
| TBD | 26.0 | 5 min | 98 |
| MTBD | 25.4 | 10 min | 98 |
| DBN | 23.5 | 1 h | 98 |
Data sourced from a study on organocatalytic synthesis of silatranes. researchgate.net
The kinetics of the transesterification reaction are significantly influenced by both steric and electronic factors related to the substituents on the trialkoxysilane and the triethanolamine derivative.
Steric Hindrance: Increased steric bulk on either the silicon precursor or the triethanolamine derivative can slow down the reaction rate. researchgate.netacs.org For example, using triethoxysilanes (containing EtO- groups) instead of trimethoxysilanes (with MeO- groups) leads to a significant decrease in the reaction rate due to the larger size of the ethoxy groups. researchgate.netacs.org Similarly, derivatives of triethanolamine with bulkier substituents also exhibit slower reaction kinetics. acs.org
Electronic Effects: The electronic nature of the substituent on the silicon atom plays a crucial role. Electron-withdrawing groups can enhance the reactivity of the silicon center towards nucleophilic attack by the hydroxyl groups of triethanolamine. An exception to the general trend of slower reactions with increased substitution was observed in the synthesis of a silatrane where an electron-withdrawing phenyl group was adjacent to the hydroxyl moiety, which enhanced the nucleophilic character of the hydroxyl group and accelerated the reaction. acs.org The strong electron-donating effect of the silatrane skeleton is a key feature of the final product. mdpi.com
The following table presents the synthesis of various organofunctionalized silatranes using DBU as a catalyst, highlighting the effect of different substituents on the reaction time and yield.
| Silane (B1218182) Precursor (R in RSi(OR')₃) | R' | Reaction Time | Yield (%) |
| Vinyl | Me | 30 min | 98 |
| Phenyl | Me | 30 min | 95 |
| 3-Chloropropyl | Me | 2 h | 93 |
| 3-Aminopropyl | Et | 24 h | 96 |
| 3-Glycidyloxypropyl | Me | 1 h | 98 |
| 3-Methacryloxypropyl | Me | 1 h | 95 |
Table adapted from research on solvent-free organocatalytic synthesis. nih.gov
Direct Synthesis Approaches from Silica (B1680970) and Silicates
Direct synthesis methods provide an alternative pathway to organosilatranes, starting from more fundamental silicon sources like silica (SiO₂) and silicates. These methods are of interest due to the abundance and low cost of the raw materials.
Amorphous silica (SiO₂·nH₂O) can be used as a direct source of silicon for the synthesis of silatrane derivatives. researchgate.netgrafiati.com The reaction involves the depolymerization of the silica network by a polyol, such as triethanolamine, often in the presence of a catalyst. nih.gov Alkali metal hydroxides are effective catalysts for this reaction, enhancing the interaction between amorphous silica and triethanolamine to form triethanolamine-substituted silatrane species. researchgate.netgrafiati.com These resulting silatranes can then be converted to other derivatives, such as alkoxysilatranes, through subsequent reactions like alkoxide exchange in acidic alcohols. researchgate.netgrafiati.com This approach has been explored as a novel route to silicon alkoxides from silica. researchgate.netgrafiati.com
The synthesis of silatranes can be achieved by reacting a silicon source with a hydroxyalkylamine, like triethanolamine, in a glycolic medium. Ethylene (B1197577) glycol is a common solvent for this process. nih.gov For example, a high-boiling aminodiol such as triethanolamine can depolymerize an equivalent amount of SiO₂ in ethylene glycol at elevated temperatures (e.g., 200°C) to produce a silatrane glycol compound. nih.gov This method demonstrates the feasibility of converting silica directly into functionalized silatrane structures using polyols as both solvent and reactant. nih.gov Silatrane synthesized from fumed silica and triethanolamine has also been successfully used as a silicon precursor in the synthesis of mesoporous materials. nih.gov
Organocatalytic Protocols for Silatrane Synthesis
Organocatalytic methods represent a significant advancement in silatrane synthesis, offering a move towards greener and more efficient chemical processes. nih.govamu.edu.pl These protocols typically operate under mild, solvent-free conditions. nih.govacs.org
The core of this methodology is the use of organic bases, particularly amidine derivatives like DBU and TBD, to catalyze the transesterification of organotrialkoxysilanes with triethanolamine. researchgate.netnih.gov These catalysts are effective in small quantities and can lead to high yields of a wide variety of organosilatranes, including those with inert and reactive functional groups. nih.gov The process is often straightforward, with the product precipitating from the reaction mixture, allowing for easy isolation by simple washing. acs.org A key advantage is the potential for recycling the catalyst and any excess silane reagent, which aligns with the principles of green chemistry. acs.org The versatility of this approach has been demonstrated through the successful synthesis of a library of silatrane derivatives. nih.gov
Design and Efficiency of Amidine-Based Catalysts
A significant breakthrough in organosilatrane synthesis involves the use of amidine-based organocatalysts, which facilitate an efficient and environmentally friendly protocol. nih.gov Research has shown that amidine derivatives are highly effective in catalyzing the conversion of trialkoxysilanes to organosilatranes. nih.gov The catalytic activity of these amidines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is directly related to their pKBH+ values. nih.govresearchgate.net
A screening of various organic bases revealed that typical bases like trialkylamines and pyridine (B92270) derivatives are ineffective in catalyzing the reaction under neat conditions. nih.gov In contrast, DBU proved to be a highly efficient catalyst, leading to a quantitative yield of the corresponding silatrane. nih.gov The presence of an additional nitrogen atom in the amidine structure, as seen when comparing DBN and DBU to TBD and MTBD, increases the pKBH+ value and consequently enhances the catalytic activity. researchgate.netacs.org This organocatalytic approach allows for the synthesis of a wide array of silatrane derivatives. acs.org
Table 1: Screening of Organic Base Catalytic Activity
| Catalyst | Reaction Time (h) | Yield of 3a (%) |
|---|---|---|
| None | 1 | <1 |
| NEt₃ | 1 | <1 |
| DIPEA | 1 | <1 |
| DABCO | 1 | <1 |
| DMAP | 1 | <1 |
| DBU | 1 | >99 |
Reaction conditions: [1a]/[2a]/[cat.] = 1:1.03:0.01, neat, room temperature. Data sourced from nih.govacs.org.
Solvent-Free and Mild Reaction Conditions
The development of solvent-free synthetic protocols for organosilatranes aligns with the principles of green chemistry. nih.gov The use of amidine-based catalysts enables these reactions to proceed efficiently under mild, solvent-free conditions, often at room temperature. nih.govacs.org This method not only simplifies the isolation of the product but also minimizes environmental impact. nih.govresearchgate.net
The process typically involves reacting a trialkoxysilane with triethanolamine (TEOA) in the presence of a catalytic amount of an amidine base. nih.gov The reaction mixture, initially a two-phase system, homogenizes upon the addition of the catalyst, followed by the precipitation of the crystalline silatrane product. nih.gov The product can then be easily isolated by washing with a non-polar solvent like hexane (B92381) to remove the initial silane and the catalyst. nih.gov This approach has been successfully scaled up, for instance, in the synthesis of vinylsilatrane, with the potential for catalyst and solvent recycling, further enhancing its industrial applicability and environmental friendliness. nih.govresearchgate.net
Novel Precursor Design and Derivatization Strategies
Incorporation of Functional Groups via Silane Precursors
The functionalization of organosilatranes can be readily achieved by utilizing appropriately substituted silane precursors. mdpi.com This strategy allows for the introduction of a wide range of functional groups into the silatrane structure, thereby tuning its chemical and physical properties for specific applications. mdpi.com For example, the aza-Michael reaction of 3-aminopropyltriethoxysilane (B1664141) with various acrylates yields functionalized silanes that can be subsequently converted to their corresponding silatranes. mdpi.com
This precursor-based functionalization is versatile, enabling the synthesis of silatranes with inert or reactive groups attached to the silicon atom. acs.org Examples include the synthesis of Schiff base functionalized silatranes by condensing 3-aminopropylsilatrane with aldehydes or ketones. scispace.comnih.gov These functionalized silatranes can serve as precursors for modifying surfaces, such as magnetite nano-cores, to introduce active sites. scispace.com The ability to purify these silatrane precursors through recrystallization offers an advantage over their trialkoxysilane counterparts, which are often difficult to purify. scispace.com
Synthesis of Substituted Silatranes (Halo, Acyloxy, Siloxy, Hydroxy)
The synthesis of silatranes with a variety of substituents at the apical silicon atom, including halo, acyloxy, siloxy, and hydroxy groups, has been explored through several synthetic routes. researchgate.net One method involves the reaction of silatrane (HSi(OCH₂CH₂)₃N) with mercury(II) salts, such as HgX₂ (where X can be OCOMe, OCOCF₃, OCOCCl₃, SCN, Br), which yields the corresponding 1-substituted silatranes in good yields. researchgate.net
Another approach is the transesterification of appropriate boratranes in the presence of an aluminum alkoxide catalyst. researchgate.net Additionally, reactions of the silatrane and its C-substituted derivatives with halogenating reagents provide routes to 1-halosilatranes. researchgate.netsioc-journal.cn The preparation of α-haloalkylsilanes, which are precursors to some of these substituted silatranes, can be achieved through the nucleophilic substitution of α-hydroxyalkylsilanes. thieme-connect.de
Strategies for Chiral Silatrane Synthesis
The synthesis of chiral silatranes represents a significant challenge and an area of active research. One emerging strategy involves the catalytic asymmetric synthesis of silicon-stereogenic silanes. ntu.edu.sg This can be achieved through the desymmetrization of a symmetric silane substrate bearing two prochiral groups, catalyzed by a chiral N-heterocyclic carbene (NHC). ntu.edu.sg
Another approach focuses on the use of chiral precursors. For instance, chiral stationary phases for chromatography have been developed by bonding a chiral selector, such as quinine (B1679958) carbamate, to a silica surface functionalized with a silatrane derivative. nih.govcore.ac.uk While direct asymmetric synthesis of the silatrane cage itself is less common, the attachment of chiral organic moieties to the silatrane scaffold is a more established method for creating chiral silatrane derivatives. nih.gov The development of new chiral catalysts and synthetic methodologies continues to be a key focus in advancing the field of chiral silatrane chemistry. ntu.edu.sgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Silatranes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of silatranes in both solution and the solid state. By analyzing the resonant frequencies of specific atomic nuclei, researchers can map out connectivity, understand bonding, and characterize the material's bulk and surface properties.
Multi-nuclear NMR spectroscopy is fundamental for the structural confirmation of silatranes. ¹H, ¹³C, and ²⁹Si NMR each provide complementary information to build a complete structural picture.
¹H NMR: Proton NMR is used to determine the number and connectivity of hydrogen atoms in the silatrane (B128906) framework. The protons of the triethanolamine (B1662121) cage typically appear as two triplets corresponding to the N-CH₂ and O-CH₂ groups. The integration and splitting patterns of these signals are used to confirm the integrity of the cage structure.
¹³C NMR: Carbon-13 NMR helps to identify the carbon skeleton. The chemical shifts of the carbon atoms in the triethanolamine ligand are sensitive to their electronic environment. Calculated ¹³C chemical shifts have proven to be sufficiently accurate to assist in experimental peak assignments . While often insensitive to subtle structural changes induced by different substituents on the silicon atom, they are crucial for confirming the basic molecular framework .
²⁹Si NMR: As the central atom in the silatrane cage, the silicon-29 (B1244352) nucleus is a powerful probe for structural analysis. The ²⁹Si chemical shift is highly sensitive to the coordination number and the nature of the substituents at the silicon atom . The presence of the transannular N→Si bond causes a significant upfield shift in the ²⁹Si resonance compared to analogous tetra-coordinated silicon compounds, providing direct evidence for the hypervalent state of the silicon.
The following table presents typical NMR data for silatrane compounds, illustrating the characteristic chemical shifts observed.
| Nucleus | Compound | Chemical Shift (δ) in ppm |
| ¹H | 1-(Methylaminomethyl)silatrane | 2.77 (t, 6H, NCH₂), 3.75 (t, 6H, OCH₂) |
| ¹³C | 1-(Methylaminomethyl)silatrane | 51.5 (NCH₂), 57.6 (OCH₂) |
| ²⁹Si | 1-(Methylaminomethyl)silatrane | -66.5 |
This table is interactive. Data can be sorted and filtered.
Beyond simple structural assignment, NMR parameters offer deep insights into the nature of chemical bonding within the silatrane cage, particularly the N→Si dative bond.
The chemical shift is the change in the resonance frequency of a nucleus relative to a standard, influenced by its electronic environment differencebetween.com. In silatranes, the ¹⁵N and ²⁹Si chemical shifts are particularly sensitive to structural changes induced by substituents on the silicon atom . A strong correlation exists between the ¹⁵N chemical shift and the Si-N internuclear distance; as the bond shortens, the nitrogen nucleus becomes more shielded . This allows for a nuanced analysis of the strength of the transannular interaction.
The coupling constant (J) quantifies the interaction between two nuclear spins, providing information about through-bond connectivity differencebetween.com. While proton-proton coupling helps assign the cage protons, long-range coupling constants, such as those between ¹H and ²⁹Si, can provide further structural constraints and insights into the geometry of the molecule rsc.org. Analysis of these couplings can help differentiate between various conformations and stereoisomers rsc.org.
While solution NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their native, solid form. This is crucial for understanding the properties of silatranes as bulk materials or when they are functionalized onto surfaces. Modern ssNMR techniques can provide detailed structural information even for materials that are amorphous or nanocrystalline, which are difficult to analyze by diffraction methods mdpi.com.
Using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution spectra of ¹³C, ¹⁵N, and ²⁹Si nuclei can be obtained from solid silatrane samples sioc-journal.cnresearchgate.net. These methods provide quantitative information on the composition, local molecular environment, and bulk properties of these materials researchgate.net. For instance, ssNMR studies on substituted silatranes have shown that the structure can be distorted in the solid state, which affects the strength of the N-Si dative bond sioc-journal.cn.
Furthermore, ssNMR is invaluable for surface characterization nih.govresearchgate.net. When silatranes are grafted onto a surface like silica (B1680970), ¹H, ¹³C, and ²⁹Si ssNMR can identify the structure of the grafted species and the nature of their attachment to the surface nih.govresearchgate.net. This is critical for applications where the surface chemistry of the material dictates its performance. Multidimensional ssNMR experiments can further reveal the spatial proximity of different groups, providing a detailed picture of the surface structure osti.govnrel.gov.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. Each bond vibrates at a characteristic frequency, and these frequencies are sensitive to the bond's strength and the mass of the connected atoms. This makes vibrational spectroscopy an excellent tool for identifying functional groups and analyzing molecular structure youtube.com.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the rapid identification of functional groups within a molecule nih.govnsf.govchemrxiv.org. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes, such as stretching and bending libretexts.org.
In the analysis of silatranes, FTIR is used to confirm the presence of key structural motifs. The spectra of silatranes are characterized by strong absorption bands corresponding to the Si-O-C and C-N bonds of the molecular framework. The Si-O-Si asymmetric stretching vibration, a key indicator of the siloxane-like structure, is typically observed in the fingerprint region of the spectrum researchgate.net. The absence of a broad O-H stretching band can confirm the complete formation of the silatrane cage from triethanolamine. The structure of silatranes and their derivatives is often confirmed using FTIR alongside NMR analysis acs.org.
The following table summarizes characteristic FTIR absorption frequencies for bonds commonly found in silatranes.
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
| Silatrane Cage | Si-O-C Stretch | 1080 - 1110 |
| Silatrane Cage | C-N Stretch | 1020 - 1250 |
| Silatrane Cage | Si-O-Si Asymmetric Stretch | ~1110 |
| Triethanolamine Precursor | O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |
This table is interactive. Data can be sorted and filtered.
Raman spectroscopy is a complementary technique to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light upenn.edu. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule youtube.com. A key difference from FTIR is the selection rule: a vibrational mode is Raman-active if it causes a change in the polarizability of the molecule upenn.edu.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.
Electrospray Ionization (ESI-MS) and Fragmentation Pathway Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and polar molecules like silatranes, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation in the ion source. creative-biostructure.comnih.govnih.gov By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of a selected precursor ion can be induced, providing valuable structural information. nih.govmdpi.com
In the analysis of silatranes and related silyl (B83357) organic compounds, collision-induced dissociation (CID) is used to generate fragment ions. The fragmentation pathways are predictable and can be systematically described based on the compound's structural class. nih.gov For a typical silatrane structure, fragmentation is expected to occur at the weaker bonds of the molecule. Key fragmentation pathways often involve the cleavage of the bonds within the triethanolamine cage or the bond connecting the substituent to the silicon atom.
Proposed Fragmentation Pathways for a Generic 1-Alkylsilatrane:
Pathway A: Cleavage of the Si-Alkyl bond. This is a common fragmentation route for many organometallic compounds, leading to the formation of the stable silatrane cage cation.
Pathway B: Ring opening of the silatrane cage. This can occur through the cleavage of one of the Si-O bonds, followed by subsequent fragmentation of the ethanolamine (B43304) arms.
Pathway C: Loss of formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O) from the ethoxy bridges of the cage structure.
These systematic fragmentation pathways can serve as a predictive tool for identifying related silatrane compounds for which authentic standards are not available. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. By measuring the m/z ratio with very high accuracy (typically with an error of less than 5 parts per million, ppm), HRMS can distinguish between ions that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms. mdpi.commdpi.com
In the study of newly synthesized silatrane derivatives, HRMS is used to confirm their composition and structure. The experimentally measured exact mass of the protonated molecule [M+H]⁺ is compared to the theoretically calculated mass for the proposed molecular formula. A very small mass error provides strong evidence for the correct elemental composition. mdpi.commdpi.com
| Compound | Molecular Formula | Ion | Theoretical m/z | Measured m/z | Error (ppm) | Reference |
|---|---|---|---|---|---|---|
| Silatrane Derivative 9 | C₁₂H₂₃N₂O₃Si | [M+H]⁺ | 286.158695 | 286.15876 | 0.2 | mdpi.com |
| Silatrane Derivative 12 | C₁₅H₂₇N₂O₄Si | [M+H]⁺ | 339.185244 | 339.18498 | 0.8 | mdpi.com |
Laser Desorption/Ionization (NALDI-MS) Techniques for Complex Silanes
Nanoparticle-Assisted Laser Desorption/Ionization (NALDI) is an advanced mass spectrometry technique used for the analysis of a wide range of molecules, including complex silanes. It is a variation of Matrix-Assisted Laser Desorption/Ionization (MALDI) that utilizes nanoparticles as the energy-absorbing matrix, which can offer advantages in terms of reduced background noise and applicability to different types of analytes.
NALDI-MS has been successfully employed in the characterization of synthesized silyl organic compounds. This technique, in combination with other high-resolution methods like Fourier-transform ion cyclotron resonance (FT-ICR), provides a comprehensive analytical toolkit for the identification and structural elucidation of complex silicon-based molecules.
X-ray Diffraction Crystallography
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal, one can deduce the precise geometry of the molecule, including bond lengths and angles. mdpi.com
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous, high-precision determination of the molecular structure of a compound in the solid state. mdpi.comnih.gov For silatranes, SCXRD is crucial for precisely measuring the key geometric parameters that define their unique structure, most notably the length of the intramolecular N→Si dative bond. nih.govmdpi.com
The N→Si bond length is highly sensitive to the electronic and steric effects of the substituent on the silicon atom, as well as to factors like the crystal packing environment. mdpi.com SCXRD studies on various silatrane derivatives have provided a wealth of data on how these factors influence the molecular geometry.
| Parameter | Compound 2a (R=H) | Compound 2b (R=Me) | Compound 2c (R=F) |
|---|---|---|---|
| Chemical Formula | C₂₄H₁₇NO₃Si | C₂₇H₂₃NO₃Si | C₂₄H₁₄F₃NO₃Si |
| Formula Weight | 407.47 | 449.56 | 461.46 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Cmc2₁ | P2₁/n | P2₁/c |
| a (Å) | 15.715(2) | 10.380(2) | 14.072(2) |
| b (Å) | 15.013(2) | 15.441(3) | 8.614(1) |
| c (Å) | 8.232(1) | 14.545(3) | 17.476(3) |
| β (°) | 90 | 101.48(3) | 100.25(3) |
| Volume (ų) | 1942.3(4) | 2282.2(8) | 2085.1(5) |
| N→Si bond length (Å) | 2.155(2) | 2.164(2) | 2.146(2) |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is analyzed, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. creative-biostructure.com
PXRD is particularly important in the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can have different physical properties, such as solubility and stability. In the context of silatranes, PXRD is the primary tool for:
Identifying the specific crystalline form of a synthesized batch. creative-biostructure.com
Assessing the purity of a crystalline sample by detecting the presence of other polymorphic forms or impurities. nih.gov
Monitoring phase transitions that may occur under different conditions, such as changes in temperature or humidity. rigaku.com
Thermal Analysis Techniques for Structural Transformations
Thermal analysis techniques are pivotal in characterizing the structural transformations of silatranes, providing insights into their thermal stability and decomposition behavior. These methods monitor the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly useful for determining the thermal stability of silatranes and elucidating their decomposition pathways. The resulting data is typically presented as a TGA curve, which plots mass change against temperature.
The thermal stability of silatranes can be influenced by the nature of the substituent attached to the silicon atom. TGA studies on various silatrane derivatives have shown that decomposition often occurs in distinct stages. For instance, an initial weight loss at lower temperatures can often be attributed to the loss of adsorbed water or residual solvents. The primary decomposition of the silatrane cage structure occurs at higher temperatures.
In a study of organically modified siloxane gels, TGA revealed multi-step mass loss events. The initial loss between 150 and 280 °C was linked to the removal of unreacted alkoxide precursors, while a second step between 360 and 490 °C was assigned to the pyrolysis of methyl groups. cuny.edu The atmosphere under which the analysis is conducted (e.g., inert or oxidative) also significantly impacts the decomposition mechanism and the final residual mass. For example, in a nitrogen atmosphere, the decomposition of methyl groups in certain siloxanes does not occur until temperatures reach 445 °C. cuny.edu
The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, helps to identify the temperature at which the rate of mass loss is at its maximum, providing more precise information about the decomposition steps. ijaem.net A higher number of peaks in the DTG curve suggests a more complex decomposition mechanism. ijaem.net
Below is a table summarizing the thermal decomposition stages for a hypothetical substituted silatrane, illustrating the type of data obtained from TGA.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 50 - 150 | 2.5 | Loss of adsorbed moisture |
| 2 | 200 - 350 | 25.0 | Decomposition of organic substituent |
| 3 | 350 - 500 | 40.0 | Breakdown of the silatrane cage |
| Residue | > 500 | 32.5 | Formation of silicon oxide residue |
Differential Thermal Analysis (DTA) for Thermal Events
Differential Thermal Analysis (DTA) is another powerful thermoanalytical technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. wikipedia.org Both the sample and reference are subjected to the same controlled temperature program. wikipedia.orgeag.com The resulting DTA curve, or thermogram, plots this temperature difference (ΔT) against temperature, revealing thermal events such as phase transitions, melting, crystallization, and decomposition. wikipedia.orgbiomatj.com
An endothermic event, where the sample absorbs heat (e.g., melting), results in a downward peak in the DTA curve because the sample's temperature lags behind the reference temperature. biomatj.com Conversely, an exothermic event, where the sample releases heat (e.g., crystallization or oxidative decomposition), produces an upward peak as the sample's temperature exceeds the reference temperature. biomatj.com
For silatranes, DTA can identify the temperatures of melting and can also characterize the energetic nature of decomposition processes observed in TGA. When used simultaneously with TGA, the combined TG-DTA technique provides a comprehensive thermal profile of the compound. eag.com For example, a mass loss observed in the TGA curve corresponding to an exothermic peak in the DTA curve would indicate an oxidative decomposition process.
The thermal decomposition of triethanolamine (TEA) complexes, a key precursor for silatranes, has been studied using DTA. The decomposition of these complexes often proceeds through multiple stages, with the initial stage involving an exothermic removal of uncoordinated ethanol (B145695) groups. researchgate.net In the study of organically modified siloxanes, DTA curves showed an exothermic peak around 440 °C, which was correlated with the pyrolysis of methyl groups observed in TGA. cuny.edu
The table below presents typical thermal events for a generic silatrane derivative as detected by DTA.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Event |
| Melting | 180 | 185 | Endothermic |
| Crystallization | 250 | 260 | Exothermic |
| Decomposition | 350 | 375 | Exothermic |
Advanced Spectroscopic Methods for Electronic and Intermolecular Interactions
Advanced spectroscopic techniques are indispensable for probing the intricate electronic structure and intermolecular interactions within silatrane molecules. These methods provide valuable data on electronic transitions and the presence of transient radical species.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov This method is particularly valuable for studying reaction mechanisms that involve radical intermediates, which are often too short-lived to be detected by other means. nih.gov
In the context of silatrane chemistry, EPR can be employed to investigate degradation pathways or reactions that are initiated by radical species. For example, if a silatrane compound undergoes oxidation, EPR can be used to detect and identify the organic radical intermediates formed during the process. nih.gov The generation of these radicals can be correlated with the formation of degradation products. nih.gov
The technique of spin trapping is often used to study highly reactive, short-lived radicals. nih.gov A "spin trap," typically a nitrone compound, reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by EPR. nih.gov The resulting EPR spectrum provides information about the structure of the original radical.
While direct EPR studies on silicon triethanolamine radical intermediates are not extensively documented in the provided search results, the technique's applicability is clear. For instance, studies on the reactions of aromatic aldimines with tert-butoxyl radicals have successfully used EPR to identify the formation of imidoyl and aminyl radicals. rsc.org This demonstrates the potential of EPR to elucidate complex reaction mechanisms involving related nitrogen-containing compounds and, by extension, silatranes. EPR spectroscopy is a powerful tool for tracking catalytic reactions that involve paramagnetic species, which can include catalysts, reaction intermediates like radicals, or poisoning agents. chimia.ch
Reaction Mechanisms and Reactivity of Silatranes
Mechanisms of Silatrane (B128906) Cage Formation
The synthesis of the silatrane cage is most commonly achieved through the reaction of a trialkoxysilane with triethanolamine (B1662121). nih.gov This process, often a transesterification reaction, can be catalyzed by acids or bases. wikipedia.org Recent advancements have focused on developing efficient, solvent-free protocols using organocatalysts to improve yields and adhere to green chemistry principles. acs.orgresearchgate.net
The formation of the silatrane cage proceeds via a sequence of transesterification reactions. researchgate.net In this mechanism, the hydroxyl groups of triethanolamine act as nucleophiles, attacking the electrophilic silicon atom of the trialkoxysilane. Each nucleophilic attack results in the displacement of an alkoxy group (e.g., methoxy (B1213986) or ethoxy) and the formation of a Si-O-C bond with one of the arms of the triethanolamine ligand. This process occurs three times, leading to the elimination of three alcohol molecules and the formation of the characteristic tricyclic structure.
Under basic conditions, the mechanism involves the deprotonation of the alcohol, making it a more potent nucleophile for attacking the ester. wikipedia.org The reaction proceeds through a tetrahedral intermediate at the silicon center before the leaving group is eliminated. wikipedia.orgmasterorganicchemistry.com Acid catalysis, conversely, involves protonation of the carbonyl group, which enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgmasterorganicchemistry.com
Triethanolamine (TEOA) is a crucial reactant in silatrane synthesis, serving as the tripodal ligand that encapsulates the silicon atom. researchgate.net Its three hydroxyl groups provide the necessary points of attachment to the silicon, while its tertiary amine functionality is central to the formation of the defining N→Si dative bond.
While TEOA itself has basic properties, the synthesis of silatranes is often accelerated by the use of a stronger base as a catalyst. Studies have shown that strong, non-nucleophilic organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are highly effective in catalyzing the reaction, often allowing for solvent-free conditions and quantitative yields. acs.org The catalytic activity of such bases correlates with their basicity (pKBH+ values). acs.orgresearchgate.net The base activates the TEOA by forming a hydrogen bond, which increases the nucleophilicity of the hydroxyl groups, thereby facilitating the initial transesterification step. researchgate.net In this capacity, TEOA acts as a complexing agent that, once activated by a base, efficiently coordinates with and builds the cage structure around the silicon atom.
Elucidation of Transannular N→Si Dative Bond Formation and Influence on Reactivity
A defining feature of silatranes is the intramolecular dative bond between the apical nitrogen and the central silicon atom (N→Si). acs.org This transannular interaction places the silicon in a hypervalent, pentacoordinated state, which is fundamental to the molecule's structure, stability, and reactivity. nih.govnih.gov Spectroscopic evidence, such as specific absorption bands in IR spectra (around 584–588 cm-1) and characteristic chemical shifts in 29Si NMR spectra (around -85 ppm), confirms the presence of this intramolecular dative bond. nih.govmdpi.com
The formation and strength of the N→Si dative bond are highly dependent on the stereoelectronic environment of the silicon atom. researchgate.net A key factor is the nature of the fourth substituent (the "axial substituent," R) attached to the silicon, which is not part of the triethanolamine cage.
Electronegativity of the Axial Substituent : The length, and thus the strength, of the N→Si bond is inversely correlated with the length of the axial Si-R bond. nih.gov When the axial substituent is highly electronegative (e.g., fluorine, oxygen, chlorine), it withdraws electron density from the silicon atom. nih.gov This increases the silicon's Lewis acidity, making it a better electron acceptor for the nitrogen's lone pair, resulting in a shorter, stronger N→Si dative bond. nih.gov Conversely, when the substituent is electropositive (e.g., a metal or another electron-rich group), electron density is shifted toward the silicon atom, diminishing its interaction with the nitrogen and leading to a longer, weaker N→Si bond. nih.gov
The N→Si dative bond locks the molecule into a rigid, tricyclic cage-like conformation. nih.gov This structure imparts significant stability to the molecule compared to analogous acyclic trialkoxysilanes. acs.org The presence of the transannular bond contributes to higher activation barriers for hydrolysis, making silatranes relatively resistant to hydrolysis and self-polymerization in solution. acs.orgnih.gov This enhanced stability is a key property that makes silatranes attractive for applications in materials science, such as surface modification, where controlled deposition and film uniformity are crucial. nih.gov
The stability imparted by the dative bond is significant, with conformations featuring this bond being lower in energy than those without it. nih.govacs.org This structural rigidity and the pentacoordination of the silicon atom are also responsible for the unique biological and pharmacological activities observed in many silatrane derivatives. nih.govnih.gov
Silatrane Participation in Ligand Exchange Processes
Despite their general stability, the hypervalent silicon center in silatranes can participate in ligand exchange reactions. The reactivity is often dependent on the nature of the axial substituent. For instance, certain silatrane derivatives can undergo facile ligand exchange, allowing for the synthesis of other reactive compounds. acs.org
In specific cases, such as with a chloromethyl ligand on the silicon, the chloride can be displaced by strong nucleophiles like alkyllithiums or (hetero)aryllithiums. researchgate.net This demonstrates that the Si-R bond can be selectively cleaved under appropriate conditions, making silatranes useful intermediates for further functionalization. The unique electronic structure of the pentacoordinate silicon can facilitate these exchange processes, which might proceed differently or less efficiently with corresponding tetracoordinate silanes.
Role of Triethanolamine in Catalytic and Photoreduction Mechanisms
Triethanolamine (TEOA) plays a multifaceted role in a variety of catalytic and photoreduction processes. Its unique chemical structure, possessing both tertiary amine and alcohol functionalities, allows it to act as a versatile agent in numerous chemical transformations.
Electron Relay Function in Photocatalysis
In the realm of photocatalysis, triethanolamine is widely utilized as a sacrificial electron donor. csic.esnih.gov Its primary function is to quench the excited states of photocatalysts through an outer-sphere electron transfer mechanism. nih.gov Upon oxidation, TEOA forms a radical cation (TEOA•+), which then undergoes proton transfer or hydrogen atom transfer to generate a potent reducing agent—an α-carbon centered radical adjacent to the nitrogen atom (TEOA•). nih.gov This transient radical is a strong homogeneous chemical reductant, capable of facilitating a one-photon/two-electron conversion process, which enhances the efficiency of photocatalytic systems. nih.gov
The oxidation of TEOA is a complex, multi-step process that results in the formation of glycolaldehyde (B1209225) and diethanolamine. csic.es Interestingly, research has revealed that the photooxidation of TEOA and the reduction of a substrate are not always coupled directly. csic.es Pre-irradiation of a TEOA solution in the presence of a photocatalyst can lead to the formation of glycolaldehyde, which can then reduce a substrate in the dark, even after the photocatalyst has been removed. csic.esresearchgate.net This indicates that TEOA acts not just as an electron donor but also as a precursor to a stable reducing agent, adding another dimension to its role in photocatalysis. csic.escityu.edu.hk
This electron relay function of triethanolamine is crucial in various photocatalytic applications, including the reduction of CO2 and the regeneration of cofactor molecules like NADH. csic.esrsc.org The ability of TEOA to provide electrons and protons is essential for driving these reduction reactions forward. rsc.orgrsc.org
CO2 Capture and Activation Mechanisms
Triethanolamine is also instrumental in the capture and subsequent activation of carbon dioxide. As a tertiary amine, it does not form carbamates directly with CO2, which is a common mechanism for primary and secondary amines. acs.orgresearchgate.net Instead, in aqueous solutions, TEOA acts as a base catalyst, enhancing the reactivity of water towards CO2 and promoting the formation of bicarbonate ions. acs.orgresearchgate.net In non-aqueous solutions, dissolved CO2 is thought to react with solvated TEOA to create an ion pair. researchgate.net
Recent studies have unveiled more intricate roles for TEOA in CO2 activation, particularly in photocatalytic systems. It has been shown to capture CO2 to form a zwitterionic alkylcarbonate adduct. acs.org This adduct is actively involved in key catalytic steps, such as the formation of metal-hydrides and the transfer of a hydride to CO2 to create a bound formate (B1220265) intermediate. acs.org In some photochemical systems, TEOA can adsorb CO2 molecules to form a carbamate, which then, under UV light, converts to a positively charged aminyl radical and a carbon dioxide radical anion, leading to the production of carbon monoxide. rsc.org
The interaction between TEOA and CO2 is a critical step in the photocatalytic reduction of CO2 to valuable products like CO and formate. rsc.orgacs.orgrsc.org The ability of TEOA to both capture and activate CO2 makes it an indispensable component in many of these catalytic systems. acs.org
Influence on Metal Coordination and Catalyst Dispersion
The coordinating properties of triethanolamine allow it to significantly influence the behavior of metal catalysts. As a versatile ligand, TEOA can form coordination compounds with a variety of transition metals, acting as both an N- and O-donor ligand with diverse coordination modes. researchgate.net This coordination can assist in processes like the electrodeposition of metals by complexing with metal ions. researchgate.net
In the context of catalysis, TEOA can act as a dispersing agent. basf.comgoogle.com By coordinating with metal centers, it can prevent the agglomeration of catalyst particles, leading to better dispersion and, consequently, higher catalytic activity. This is particularly important in the synthesis of nanoparticles and the preparation of supported catalysts. For instance, in the synthesis of silver nanoparticles, TEOA has been used as both a reducing agent and a stabilizer. researchgate.net
Furthermore, its role as a pH buffer and anti-corrosion additive in applications like metalworking fluids highlights its ability to modify the chemical environment at the metal-liquid interface. basf.com In certain catalytic reactions, such as the photocatalytic reduction of CO2 using Rhenium(I) complexes, TEOA's interaction with the metal center is crucial for the capture and subsequent reduction of CO2. rsc.orgacs.org
Interfacial Reaction Dynamics and Adsorption Phenomena Involving Triethanolamine
The behavior of triethanolamine at interfaces is critical to its function in various applications, from chemical mechanical polishing to its role in stabilizing slurries. Its adsorption characteristics and influence on electrokinetic properties are key to understanding its interfacial dynamics.
Adsorption Behavior on Silicon Surfaces
In the context of semiconductor manufacturing, particularly in Chemical Mechanical Polishing (CMP), the adsorption of triethanolamine onto silicon and related surfaces plays a pivotal role. The mechanism of CMP involves a combination of chemical reactions at the surface and mechanical abrasion. researchgate.netpolishingslurry.com The adsorption of chemical additives from the slurry onto the surface being polished is a critical factor that can modulate the polishing rate. researchgate.net
Studies have shown that organic amines, including triethanolamine, can enhance the polishing rate of silicon wafers. mdpi.com This is attributed to the formation of Si-N bonds between the amine groups and the silicon surface, which promotes the adsorption of the slurry onto the wafer. mdpi.com In ceria-based slurries used for Shallow Trench Isolation (STI) CMP, the adsorption of TEOA on silicon nitride (Si3N4) films is governed by electrokinetic behavior. jkps.or.kr An increase in TEOA concentration leads to an enhanced electrostatic attraction between the negatively charged hydroxyl groups of TEOA and the Si3N4 surface. researchgate.netjkps.or.kr This adsorption can form a passivation layer that suppresses the removal rate of the silicon nitride film, thereby improving the polishing selectivity between silicon dioxide and silicon nitride. jkps.or.kr
The interaction is highly dependent on the pH of the slurry, which affects the surface charges of both the abrasive particles and the film being polished. researchgate.netjkps.or.kr
Electrokinetic Phenomena in Slurries
The stability and performance of slurries, such as those used in CMP, are heavily influenced by the electrokinetic properties of the suspended particles. The zeta potential, a measure of the magnitude of the electrostatic repulsive or attractive forces between particles, is a key indicator of slurry stability. yjcorp.co.krdispersion.com
Triethanolamine can significantly modify the zeta potential of particles in a slurry. For instance, in ceria slurries, the addition of TEOA causes the zeta potential of silicon nitride surfaces to become more positive due to its amine functional group. jkps.or.kr This change in surface potential affects the adsorption of other components in the slurry, such as anionic surfactants, and ultimately controls the polishing selectivity. jkps.or.kr
The ability of TEOA to influence the surface charge of particles is also utilized in other applications. For example, it can be used as a catalyst and modifier in gel-casting of ceramics to improve curing rates. researchgate.net The table below summarizes the effect of amine additives on the zeta potential of slurries. researchgate.net
| Slurry Composition | Zeta Potential (mV) | Observation |
|---|---|---|
| Slurry with KOH | Negative | Reference without amine groups. |
| Slurry with NH4OH | Negative | Reference without amine groups. |
| Slurry with MEA | Shift to Positive | Amine compound causes a positive shift in zeta potential. |
| Slurry with MEA/KOH | Shift to Positive | Amine compound causes a positive shift in zeta potential. |
This demonstrates that the presence of amine compounds like monoethanolamine (MEA), a related alkanolamine, leads to a positive shift in the zeta potential of the slurry particles. researchgate.net This modulation of electrokinetic properties is a fundamental aspect of how triethanolamine functions in controlling interfacial phenomena in colloidal systems.
Theoretical and Computational Investigations of Silatranes
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic wavefunctions of molecules, from which numerous properties can be derived. northwestern.edu These calculations solve quantum mechanical equations to model the interactions between electrons and atomic nuclei within a molecule. uchicago.edu For silatranes, these methods have been indispensable for characterizing the electronic environment, particularly the nature of the silicon-nitrogen (Si-N) interaction, and for predicting molecular properties like structure, energy, and spectra. northwestern.edu
Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the Si-N bond in silatranes. mdpi.comresearchgate.netmdpi.com DFT studies focus on the electron density to calculate the energy and electronic structure of the molecule, offering a balance of computational cost and accuracy. These studies have been crucial in elucidating the nature of the transannular Si-N dative bond, which is longer than a typical covalent Si-N bond (1.7–1.8 Å) but significantly shorter than the sum of the van der Waals radii (~3.5 Å). researchgate.net
Research using DFT has shown that the Si-N bond length is highly sensitive to the substituent attached to the silicon atom and the surrounding medium. researchgate.netmdpi.com For instance, quantum chemical calculations have demonstrated that the environment can influence the nature of this bond; calculations on monomer molecules in a gaseous state may indicate a non-covalent interaction, whereas calculations in a polar medium or analysis of the crystalline state suggest a covalent character. mdpi.com The effect of intermolecular interactions on the Si-N bond strength has been evaluated by calculating silatrane (B128906) complexes with molecules like water (H₂O) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com In one study, complexation with DMSO resulted in a slight lengthening of the Si-N bond, though its fundamental nature remained intact. mdpi.com
The table below summarizes the calculated Si-N bond lengths for a sulfonamide-substituted silatrane (4d) and its complex with DMSO in different media, illustrating the bond's sensitivity to its environment.
| Compound | Medium | Calculated Si-N Bond Length (Å) |
| Monomer 4d | Gas | 2.270 |
| Monomer 4d | Polar (PCM) | 2.158 |
| Complex 4d + DMSO | Gas | 2.320 |
| Complex 4d + DMSO | Polar (PCM) | 2.168 |
Data sourced from quantum chemical calculations of sulfonamide-substituted silatranes. mdpi.com
These theoretical findings help resolve debates about the precise nature of the Si-N interaction, which has been described as a dative, coordinate, or hypervalent bond. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity and basicity. youtube.com Conversely, the LUMO is the orbital most likely to accept electrons, determining the molecule's electrophilicity. youtube.comyoutube.com
In silatranes, the HOMO is often associated with the lone pair of electrons on the nitrogen atom, while the LUMO involves orbitals on the silicon atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The interaction between the nitrogen's HOMO and the silicon's LUMO is fundamental to the formation and stability of the transannular Si-N bond itself. This intramolecular donor-acceptor interaction is a central feature of silatrane chemistry. FMO analysis helps to predict how silatranes will react with other molecules; for example, their nucleophilic character is driven by the HOMO, while their electrophilic behavior (e.g., at the silicon center) is governed by the LUMO. youtube.comtaylorandfrancis.com
Molecular Dynamics (MD) Simulations for Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as conformational changes, diffusion, and interactions with solvent molecules. mdpi.com This technique is particularly valuable for understanding how silatranes behave in a solution, which is critical for applications in materials science and biology.
While specific studies on the agglomeration of protonated silatrane species are not widely documented, MD simulations are a suitable technique for investigating such phenomena. In these simulations, a model system would be constructed containing multiple protonated silatrane molecules within a solvent box (e.g., water). The simulation would track the trajectories of each molecule, governed by a force field that describes the inter- and intramolecular forces. By analyzing these trajectories, researchers can observe whether the protonated species tend to cluster together (agglomerate) and can calculate properties such as the radial distribution function to quantify the structure of these aggregates. mdpi.com Such simulations can reveal the driving forces behind agglomeration, such as electrostatic interactions or hydrogen bonding, providing insight into the stability and behavior of silatrane solutions under acidic conditions.
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, which are key to understanding their behavior in biological systems. mdpi.com For silatranes, in silico tools like SwissADME can be used to calculate properties that are relevant to their metabolic fate. mdpi.com These calculations can predict, for instance, a compound's bioavailability score, its likelihood of gastrointestinal absorption, and its lipophilicity (Log P), all of which influence how it interacts within a biological environment. mdpi.com
Furthermore, software can be used to screen for probable pharmacological activities. mdpi.com Studies on certain 3-aminopropylsilatrane derivatives have used such computational screening to predict pronounced antineoplastic activity and the ability to inhibit specific enzymes. mdpi.com While these are predictions rather than direct simulations of metabolic pathways, they represent a powerful computational approach to understanding the intermolecular interactions that underpin the biological and metabolic profiles of silatranes.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an essential tool for elucidating the detailed mechanisms of chemical reactions. ethz.charxiv.org By mapping the potential energy surface of a reaction, these methods can identify the lowest energy pathway from reactants to products. researchgate.net This involves locating and characterizing the structure and energy of transition states—the high-energy configurations that exist at the peak of the reaction energy barrier.
DFT calculations have been successfully applied to study the reaction mechanisms of silatranes with alcohols like methanol (B129727) and ethanol (B145695). mdpi.comnih.govresearchgate.net These studies have shown that the reaction proceeds in a single step through a four-center transition state. mdpi.comnih.gov The calculations allow for the determination of activation energies (the energy barrier that must be overcome for the reaction to occur), providing quantitative insight into reaction rates. mdpi.com
The table below presents calculated activation energies for the reaction of various atranes with methanol, highlighting the influence of the central atom (Si vs. Ge) and the substituent.
| Compound | Reactant | Activation Energy (kJ/mol) |
| 1-methylsilatrane | Methanol | 134.4 |
| 1-methylgermatrane | Methanol | 102.7 |
| 1-phenylsilatrane | Methanol | 136.2 |
| 1-phenylgermatrane | Methanol | 104.9 |
| 1-chloromethylsilatrane | Methanol | 129.4 |
| 1-chloromethylgermatrane | Methanol | 98.6 |
Data sourced from DFT B3PW91/6-311++G(df,p) level of theory calculations. mdpi.com
These computational models provide a molecular-level understanding of reaction mechanisms, transition state geometries, and the factors controlling reactivity, which is invaluable for designing new synthetic routes and functional silatrane derivatives. mdpi.comarxiv.org
Studies on the Cage Effect and Intramembrane Interactions
Theoretical and computational investigations have provided significant insights into the unique structural characteristics of silatranes, particularly the "cage effect" and the nature of intramolecular interactions within the triethanolamine (B1662121) framework. These studies employ sophisticated methodologies like Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory to elucidate the electronic and geometric properties of these compounds.
The defining feature of silatranes is their tricyclic, cage-like structure, which arises from the condensation of triethanolamine and an organosilane. This architecture physically encapsulates the silicon atom, a phenomenon referred to as the "cage effect". This steric hindrance imparted by the cage structure contributes to the notable stability of silatranes, rendering them resistant to nucleophilic attack and hydrolysis under neutral pH conditions. The rigidity of the silatrane cage is a consequence of the strong chelating effect of the triethanolamine ligand.
A crucial aspect of the silatrane structure is the intramolecular, transannular dative bond between the nitrogen and silicon atoms (N→Si). This interaction is a focal point of numerous theoretical studies. The length of this N→Si bond is variable, typically ranging from 1.96 to 2.24 Å, which is longer than a standard covalent N-Si bond (approximately 1.7-1.8 Å) but significantly shorter than the sum of their van der Waals radii (~3.5 Å) researchgate.net. The nature of this bond is complex and has been described as being of an "intermediate" type, with both covalent and electrostatic contributions researchgate.netnih.gov. Quantum chemical calculations have been instrumental in characterizing this bond, with some studies suggesting it is primarily electrostatic, while others indicate a three-center, four-electron (3c-4e) interaction model researchgate.net.
The substituent attached to the silicon atom (the 'R' group) has a pronounced effect on the geometry and electronic structure of the silatrane cage, particularly on the length and strength of the N→Si bond rsc.org. This influence has been systematically investigated through computational models. For instance, DFT calculations have been used to determine the distribution of electron density and the molecular electrostatic potential (MESP) in various silatrane derivatives mdpi.comresearchgate.net. These studies reveal how different substituents modulate the electronic environment of the silicon atom, thereby affecting the strength of its interaction with the apical nitrogen atom.
The table below summarizes key computational data for representative silatrane structures, illustrating the influence of the environment and substituents on the critical N→Si bond length.
| Compound/Condition | N→Si Bond Length (Å) | Computational Method |
| 1-Methylsilatrane | Intermediate | B3LYP/6-311+G(d), B3LYP/cc-pVDZ nih.gov |
| Sulfonamide-substituted silatrane (gas phase) | Varies | DFT mdpi.com |
| Sulfonamide-substituted silatrane (polar medium) | Varies | DFT mdpi.com |
| General Silatranes (crystallographic range) | 1.96–2.17 | X-ray diffraction and quantum chemical calculations mdpi.com |
Further computational studies have explored other non-covalent interactions within the silatrane structure. These include van der Waals forces and hydrogen bonding, which can influence the supramolecular assembly of silatranes in the solid state. For example, in some crystalline structures, intermolecular hydrogen bonds, such as N-H∙∙∙O-Si, and C-H∙∙∙O=S short contacts have been identified and characterized through DFT calculations mdpi.comresearchgate.net. These interactions play a critical role in the packing of silatrane molecules in crystals.
The table below presents calculated energies for various intramolecular and intermolecular interactions in selected silatrane systems.
| Interaction | Energy (kcal/mol) | Environment |
| N→Si bond | 12–19 | Gas Phase mdpi.com |
| N→Si bond | 23–28 | Solution mdpi.com |
Applications of Silatranes in Advanced Materials Science and Catalysis
Silatranes as Precursors for Inorganic Materials Synthesis
The controlled reactivity of silatranes makes them superior precursors for a variety of inorganic materials. Their stability against uncontrolled, rapid polymerization—a common issue with conventional alkoxysilanes—allows for the formation of homogeneous and well-defined material structures. This section explores their role in the synthesis of ceramics, silicon-based polymers, and nanomaterials via sol-gel processes.
Ceramic Precursors (e.g., Mullite (B73837), Spinel)
Silatrane-based systems offer a sophisticated route to producing complex oxide ceramics like mullite and spinel at lower temperatures than traditional solid-state reactions. The use of triethanolamine (B1662121), a key component of silatranes, facilitates the atomic-level mixing of metal ions, leading to the formation of homogeneous, processable precursors.
For instance, a simple and scalable method for producing a mullite (3Al₂O₃·2SiO₂) precursor involves the direct reaction of silica (B1680970) and aluminum hydroxide (B78521) with triethanolamine in ethylene (B1197577) glycol umich.edu. This process yields a single-phase, atomically mixed material that behaves as a polymer-like, viscous liquid when heated, allowing it to be processed into various forms. Upon pyrolysis, this precursor transforms into tetragonal mullite at temperatures above 950°C and subsequently to orthorhombic mullite above 1200°C, a significant reduction from the temperatures required for conventional powder metallurgy routes umich.edu.
Similarly, triethanolamine is employed as a chelating agent in the synthesis of spinel (MgAl₂O₄) ceramics. Reacting Al(OH)₃ and MgO with triethanolamine in ethylene glycol produces a processable, polymer-like precursor acs.org. Spectroscopic and chemical analyses suggest this precursor is a trimetallic double alkoxide where two alumatrane (TEAA1) units are linked by a bridging triethanolamine group that encapsulates the magnesium cation acs.org. This molecular-level arrangement of the constituent metals ensures the formation of phase-pure spinel upon controlled pyrolysis. The use of triethanolamine as a chelating agent has been shown to yield ZnAl₂O₄ powders with superior crystallinity and phase purity compared to syntheses without it bohrium.com.
Organosilicone and Siloxane Polymerization Precursors
Silatranes are valuable precursors for organosilicone polymers and siloxane networks due to their enhanced stability and controlled reactivity. Unlike traditional trialkoxysilanes, which are prone to rapid and often uncontrollable hydrolysis and self-condensation, silatranes hydrolyze slowly. This controlled reaction pathway allows for the formation of more ordered and stable siloxane materials nih.gov.
Functionalized silatranes can be used to introduce specific organic moieties into a polymer network. For example, methacrylate-functionalized silatranes serve as building blocks for creating hybrid organic-inorganic polymers and coatings nih.govresearchgate.net. The aza-Michael reaction of 3-aminopropylsilatrane with various acrylates produces a range of functionalized silatrane (B128906) monomers nih.govresearchgate.net. These monomers can then undergo polymerization or condensation to form polysiloxanes with tailored properties, such as biodegradability and biocompatibility, for applications in medicine and agriculture nih.gov.
The hydrolytic homo-condensation of functionalized triethoxysilanes, which are analogous to the silanol (B1196071) intermediates formed during silatrane hydrolysis, leads to the formation of siloxane polymers researchgate.net. The unique structure of the silatrane precursor provides a significant advantage in these polymerization processes. The slow, controlled release of silanetriol from the silatrane cage prevents premature and disorganized network formation, leading to more uniform polymer structures. This is particularly advantageous in creating specialized materials like sorbents for heavy metals or components for advanced rubber compositions nih.govresearchgate.net.
Role in Sol-Gel Processes for Nanomaterial Fabrication
The sol-gel process is a cornerstone of nanomaterial fabrication, involving the transition of a colloidal solution (sol) into an integrated network (gel). Silatranes are particularly effective precursors in sol-gel synthesis due to their favorable hydrolysis and condensation kinetics nih.gov. The polymerization of conventional alkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS) is highly dependent on factors such as pH, water-to-silane ratio, and catalyst, which can make the process difficult to control mdpi.com. In acidic conditions, hydrolysis is fast but condensation is slow, while the reverse is true in alkaline conditions mdpi.com.
Silatranes offer a solution to this challenge. Their inherent structure, with the Si←N dative bond, moderates the reactivity of the silicon center, leading to a slower, more controlled hydrolysis rate that is less sensitive to pH fluctuations compared to alkoxysilanes nih.gov. This "controlled silanization" facilitates the formation of uniform, homogeneous gels, which are essential for producing high-quality nanomaterials with predictable properties acs.org. Methacrylate-functionalized silatranes, for example, are used in sol-gel processes to create hybrid materials and coatings where the organic functionality is evenly distributed throughout the inorganic silica network nih.gov. This level of control is critical for fabricating materials with tailored optical, electronic, or biomedical functions.
Tailoring Material Morphology and Architecture through Silatrane Precursors
The choice of precursor in materials synthesis is critical not only for the chemical composition of the final product but also for its physical structure. The unique reactivity of silatranes provides a powerful tool for controlling the morphology and architecture of materials at the nanoscale, including particle size, porosity, and surface characteristics.
Control of Particle Size and Porosity in Silica Nanomaterials
The formation of silica nanoparticles via the sol-gel method is a process of nucleation and growth, where the final particle size is determined by the relative rates of hydrolysis and condensation of the silicon precursor. Rapid hydrolysis and condensation of precursors like TEOS, especially under high catalyst concentrations, can lead to broad particle size distributions or aggregation nih.govnih.govresearchgate.net.
The use of silatrane precursors can offer more precise control over these processes. The slower, more controlled hydrolysis of silatranes allows for a clearer separation of the nucleation and growth phases. This leads to the formation of more monodisperse (uniformly sized) nanoparticles. Research on related systems has shown that modifying silica precursors with multidentate ligands, such as sugars, significantly alters gelation rates and the final properties of the silica monolith, including porosity rsc.org. Similarly, the triethanolamine ligand in the silatrane structure modulates the reactivity. Studies have noted the efficiency of triethanolamine (TEA) in producing well-dispersed nanoparticles nih.gov. By carefully selecting the silatrane precursor and tuning sol-gel conditions, it is possible to fabricate silica nanomaterials with desired particle sizes and narrow size distributions, which is crucial for applications in drug delivery, catalysis, and photonics.
Furthermore, silatrane precursors can influence the porosity of the resulting silica materials. The generation of porosity in sol-gel materials is often controlled by a process of phase separation that occurs concurrently with gelation nih.gov. The slower gelation kinetics associated with silatranes can alter the dynamics of this phase separation, allowing for the tailoring of pore size and pore volume. This controlled approach enables the synthesis of mesoporous silica with specific surface areas and pore architectures, suitable for applications as catalyst supports, adsorbents, and carriers for controlled release systems.
Surface Functionalization and Interface Engineering
Silatranes have proven to be exceptional agents for surface functionalization and interface engineering, offering significant advantages over traditional alkoxysilane coupling agents. The goal of a coupling agent is to form a durable chemical bridge between an inorganic substrate (like silica or metal oxides) and an organic material (like a polymer matrix or a biomolecule) researchgate.net. While alkoxysilanes are widely used, their high reactivity with trace moisture leads to premature self-condensation in solution, resulting in the formation of irregular, thick oligomeric networks on the surface rather than a uniform monolayer researchgate.net.
Silatranes overcome this limitation through their "controlled silanization" mechanism. They are significantly more resistant to hydrolysis in solution but react readily with surface hydroxyl groups to form stable, self-assembled monolayers (SAMs) acs.org. This leads to thinner, more homogeneous, and more reproducible surface coatings.
Recent research provides quantitative evidence of this superiority. A systematic study comparing 3-mercaptopropylsilatrane (MPS) with the commonly used 3-mercaptopropyltrimethoxysilane (MPTMS) for functionalizing silica particles revealed that the reaction kinetics of MPS were approximately 35 times faster than MPTMS researchgate.netnih.gov. After just 30 minutes, the surface coverage with MPS reached 74% of its maximum. Despite the faster reaction, the resulting MPS layer was a more homogeneous, thinner monolayer film, whereas MPTMS formed an irregular, thick oligomeric network researchgate.netnih.gov. This controlled deposition results in a higher density of functional groups on the surface and a more well-defined interface, which is critical for applications in chromatography, biosensors, and improving adhesion in composite materials nih.gov.
Interactive Data Table: Comparison of Silatrane vs. Silane (B1218182) for Surface Functionalization
| Parameter | 3-Mercaptopropylsilatrane (MPS) | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Reference |
| Reaction Kinetics | ~35 times faster | Slower | researchgate.netnih.gov |
| Time to 74% Max. Coverage | 30 minutes | Significantly longer | researchgate.netnih.gov |
| Resulting Film Structure | Homogeneous, thin monolayer | Irregular, thick oligomeric network | researchgate.netnih.gov |
| Trifunctional Linkage (T³) | Up to 80% | ~20% | researchgate.netnih.gov |
| Surface Coverage Density | Lower per cycle, but dense with multiple cycles (~4 µmol/m²) | Higher initial ligand coverage due to oligomerization | researchgate.netnih.gov |
| Moisture Sensitivity | Insensitive, allows use of aqueous solvents | Highly sensitive, requires anhydrous conditions | researchgate.net |
| Reproducibility | More uniform and reproducible films | Less reproducible | researchgate.net |
Silatranes in Catalytic Systems
Silatranes, a class of tricyclic organosilicon compounds containing a hypervalent silicon atom, have garnered significant interest in materials science and catalysis due to their unique structural features and reactivity. The transannular dative bond between the nitrogen and silicon atoms imparts distinct electronic and steric properties, leading to their application in a variety of catalytic systems.
A notable application involves the use of silatrane-functionalized ligands to immobilize molecular catalysts on metal oxide surfaces like titanium dioxide (TiO2), tin oxide (SnO2), and indium tin oxide (ITO). For instance, ruthenium complexes featuring silatrane anchoring groups have been developed for water oxidation catalysis, a critical step in water splitting for hydrogen production. These silatrane-derived siloxane anchors exhibit remarkable stability over a wide pH range (from 2 to 11) in aqueous solutions. The caged structure of the silatrane protects the silicon center from premature hydrolysis, ensuring a controlled and durable attachment to the oxide surface. This stability is crucial for the longevity of photoelectrochemical devices operating under aqueous conditions. researchgate.netgoogle.com
Research has demonstrated that silatrane-containing ruthenium complexes can be covalently bound to conductive metal oxide films, resulting in stable electrochemical features even after repeated cycling. vibrantz.com The non-coordinating nature of the silatrane group with the metal center of the catalyst during synthesis is a significant advantage, simplifying the preparation of these complex molecular assemblies. iieta.org While direct involvement in the CO2 reduction mechanism is not the primary function of the silatrane moiety, its ability to create a stable and electronically favorable interface between the catalyst and the semiconductor is paramount for efficient and sustained photocatalytic activity. vibrantz.comresearchgate.net
| Catalyst System | Semiconductor | Application | Key Finding |
| Ruthenium complex with silatrane anchor | TiO2, SnO2, nanoITO | Water Oxidation | Stable anchoring over a wide pH range (2-11), enhancing durability of the photocatalytic system. vibrantz.comresearchgate.netresearchgate.net |
| Silatrane-containing porphyrin | TiO2, SnO2, nanoITO | Photoelectrochemical Cells | Milder binding methods at room temperature achieve comparable surface loadings to traditional high-temperature methods. vibrantz.com |
Silatranes play a crucial role as anchoring agents in surface-initiated polymerization techniques, particularly in Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. SI-PET-RAFT is a versatile method for grafting well-defined polymer brushes from surfaces, enabling the creation of materials with tailored properties for applications ranging from biocompatible coatings to advanced electronics.
The process involves immobilizing a RAFT chain transfer agent (CTA) onto a substrate, from which polymer chains are grown under light irradiation. Silatranes are employed to covalently attach the RAFT CTA to silica or other oxide surfaces. The key advantage of using silatranes over conventional trialkoxysilanes lies in their enhanced stability towards hydrolysis in solution. mdpi.com The tricyclic cage structure of the silatrane protects the silicon atom, preventing premature self-condensation and allowing for a more controlled and uniform formation of a self-assembled monolayer (SAM) of the RAFT agent on the surface. mdpi.comgoogle.com
This "controlled silanization" leads to a higher density and better organization of the initiating sites, which in turn results in the growth of denser and more uniform polymer brushes. mdpi.com The process is compatible with a wide range of monomers and can be conducted under ambient conditions, making it a highly attractive method for surface modification. entegris.com The robustness of the silatrane linkage ensures that the polymer brushes remain tethered to the surface even under harsh conditions.
Table: Comparison of Silane and Silatrane Anchors in SI-PET-RAFT
| Feature | Conventional Trialkoxysilanes | Silatranes |
|---|---|---|
| Stability in Solution | Prone to hydrolysis and self-condensation | High stability due to caged structure |
| Monolayer Formation | Can be disordered and form multilayers | Forms well-organized and dense monolayers |
| Polymer Brush Density | Lower | Higher |
| Process Control | Less controlled | "Controlled silanization" |
Information regarding the specific use of silatranes as additives in Chemical Mechanical Polishing (CMP) slurries is not extensively detailed in the provided search results. The literature on CMP focuses on the role of abrasives, oxidizers, complexing agents, and corrosion inhibitors in the planarization of metal and dielectric surfaces. While silatranes are known for their ability to form protective surface layers and act as corrosion inhibitors in other applications, their direct application and performance as a key additive in CMP slurry formulations for materials like copper or tungsten is not sufficiently documented in the available research to provide a detailed analysis.
The unique electronic structure of silatranes, characterized by the Si←N transannular dative bond, results in a high dipole moment and a strong electron-donating effect, which influences their basicity and catalytic activity. researchgate.net This inherent basicity allows silatranes to act as effective catalysts in the condensation of silica, a fundamental process in the formation of sol-gel materials and silica nanoparticles.
The catalytic activity of silatranes in silica condensation is directly related to their basicity, which can be tuned by modifying the substituents on the silicon atom and the atrane cage. google.com Studies have shown a correlation between the pKBH+ values of amidine derivatives, which are used to catalyze the formation of silatranes, and their catalytic activity, suggesting that stronger bases lead to more efficient catalysis. google.com
In the context of silica condensation, the silatrane can activate silicon alkoxide precursors (e.g., tetraethoxysilane, TEOS) by coordinating to the silicon atom, making it more susceptible to nucleophilic attack by water (hydrolysis) and other silanol groups (condensation). The process is a form of base-catalyzed sol-gel chemistry. The controlled hydrolysis of silatranes themselves can also be utilized for the mild silanization of surfaces, where the silatrane hydrolyzes to release triethanolamine and form reactive silanols that then condense with surface hydroxyl groups to form stable siloxane bonds. avs.org This controlled reaction is advantageous for creating uniform and defect-free silica coatings and films. mdpi.com
Table: Factors Influencing Catalytic Activity of Silatranes in Silica Condensation
| Factor | Influence on Catalytic Activity |
|---|---|
| Basicity | Higher basicity generally leads to higher catalytic activity. google.com |
| Substituents on Silicon | Electron-donating groups can enhance the electron density at the nitrogen atom, increasing basicity. |
| Steric Hindrance | Bulky substituents may hinder the approach of reactants to the catalytic site. |
| Solvent | The polarity and protic nature of the solvent can influence the reaction rates. |
Coordination Chemistry Applications in Material Design
The ability of silatranes to coordinate with metal ions, while the silatrane cage itself remains largely non-coordinating during the synthesis of metal complexes, opens up a wide range of applications in material design, particularly in the development of advanced electrolytes and functional materials.
Silatranes and polymers incorporating silatrane moieties have shown significant promise in the development of solid-state electrolytes for lithium batteries. The polar nature of the silatrane structure can effectively dissolve lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), to form amorphous complexes with appreciable ionic conductivity. nih.gov
Polysiloxanes with silatrane end groups have been synthesized and characterized as solid polymer electrolytes. These materials exhibit wide electrochemical stability (up to 5.4 V) and a high lithium-ion transference number (up to 0.70), which is a measure of the contribution of lithium ions to the total ionic conductivity. nih.gov A high transference number is desirable for preventing the formation of concentration gradients and limiting the growth of lithium dendrites, which can cause short circuits in batteries.
The silatrane cage structure provides a stable and flexible environment for the coordination of lithium ions, facilitating their transport through the polymer matrix. The non-coordinating behavior of the silatrane with other metal centers during synthesis allows for the straightforward preparation of silatrane-functionalized ligands that can then be used to create complex inorganic-organic hybrid materials. ibm.com For example, silatranes have been used to anchor ruthenium complexes to electrode surfaces for catalytic applications, where the silatrane serves as a stable linker without interfering with the catalytic activity of the metal center. iieta.orgibm.com
Table: Properties of Silatrane-Based Solid Polymer Electrolytes
| Polymer System | Ionic Conductivity (at ambient temp.) | Electrochemical Stability | Li-ion Transference Number (tLi+) |
|---|
Development of Hybrid Inorganic-Organic Materials
Silatranes, a class of organosilicon compounds, are pivotal in the development of advanced hybrid inorganic-organic materials. These materials integrate the distinct properties of both inorganic and organic components into a single composite, often exhibiting enhanced characteristics not present in the individual constituents. The unique structure of silatranes, featuring a pentacoordinate silicon atom with a transannular dative bond between silicon and nitrogen, provides a stable and versatile platform for creating these hybrids. nih.gov
The functionalization of silatranes allows for their incorporation into various polymer matrices. For instance, 1-(3-aminopropyl) silatrane can be used as a co-hardener with commercial epoxy resins to generate novel organic-inorganic hybrid resins. researchgate.net This process leads to the formation of a material with improved flexibility, a higher glass transition temperature, and increased tensile strength compared to the unmodified epoxy. researchgate.net The silatrane moiety acts as a bridge, chemically linking the organic polymer chains with a stable, inorganic silicon-based core.
Furthermore, silatranes serve as effective coupling agents for attaching inorganic complexes to metal oxide surfaces. rsc.org A ruthenium complex functionalized with silatrane groups, for example, can be covalently bonded to conductive metal oxide films like nanoparticulate indium tin oxide (nanoITO). rsc.org These silatrane-derived siloxane anchors demonstrate remarkable stability across a wide pH range in aqueous solutions. rsc.org This stability, combined with the ease of synthesis and robust surface linkage, makes silatranes superior for creating hybrid materials used in catalysis and electrochemistry. rsc.org The hydrolytic by-products of silatranes are often non-toxic, adding to their appeal in various applications. nih.gov
Applications in Construction Materials (e.g., Cementitious Systems)
In the realm of construction materials, particularly cementitious systems, the influence of silicon triethanolamine chemistry is significant. While often referred to as triethanolamine (TEA) in this context, its interaction with cement components is a key area of study for modifying the properties of concrete and mortar. researchgate.netlamsresearch.com TEA is utilized as a chemical admixture to regulate setting time and enhance strength development. researchgate.net Its behavior is highly dependent on the dosage and the other components of the cement blend, such as fly ash, slag, or limestone. researchgate.netpsgraw.com
Influence on Hydration Processes and Microstructure Development
Triethanolamine (TEA) exerts a complex and dosage-dependent effect on the hydration of Portland cement. lamsresearch.comresearchgate.net It acts as a retarder for the hydration of silicate (B1173343) phases, primarily tricalcium silicate (C3S), while accelerating the hydration of the aluminate phase (C3A). canada.ca This dual functionality stems from its ability to chelate with metal ions like Al³⁺ and Fe³⁺ in the pore solution of the hydrating cement. lamsresearch.com
At low dosages, TEA can slightly accelerate the initial setting, but as the concentration increases, it tends to prolong the induction period, delaying the main hydration peak of C3S. lamsresearch.comresearchgate.net The acceleration of C3A hydration leads to a more rapid formation of ettringite in the early stages. lamsresearch.compsgraw.com However, TEA can also promote the later conversion of ettringite (AFt) to monosulfoaluminate (AFm). psgraw.comresearchgate.net
Impact on Mechanical Property Evolution
The influence of triethanolamine on the mechanical properties of cementitious materials, such as compressive strength, is directly linked to its effect on hydration and microstructure. The impact varies significantly with the dosage of TEA, the composition of the cement blend, and the curing age. researchgate.net
Generally, low dosages (e.g., 0.03-0.10%) of TEA can enhance the early strength, particularly at 1 and 3 days, by accelerating the initial hydration reactions. researchgate.net However, this early strength gain can sometimes be followed by a decrease in compressive strength at later ages (e.g., 28 days) in pure Portland cement pastes. researchgate.net In blended cements, for instance those containing fly ash, TEA can significantly improve the 3-day, 7-day, and 28-day compressive strength. researchgate.net For example, in a composite binder with 30% fly ash and 10% limestone, TEA has been shown to provide an optimal strength-enhancing effect of nearly 15%. researchgate.net Conversely, high dosages of TEA (e.g., 1%) can lead to a sharp decrease in 28-day strength for both pure and blended cement pastes. researchgate.net
The mechanisms behind these effects are multifaceted. The initial acceleration of hydration can contribute to early strength, but factors like the formation of a more porous structure due to rapid setting, the retardation of the main C3S hydration, and the generation of internal stresses from heat development can negatively impact long-term strength. canada.ca
| Cement System | TEA Dosage (% by weight of binder) | Age (days) | Effect on Compressive Strength | Reference |
|---|---|---|---|---|
| Fly Ash Cementitious Materials | 0.04% | 3, 7, and 28 | Significant Improvement | researchgate.net |
| Slag Cementitious Materials | 0.04% | 3 and 7 | Significant Improvement | researchgate.net |
| Slag Cementitious Materials | 0.04% | Late Strength | Not Obvious | researchgate.net |
| Pure Cement (PC) Paste | 0.03-0.10% | Early Ages | Visible Enhancement | researchgate.net |
| Pure Cement (PC) Paste | 0.03-0.10% | After 3 days | Decrease | researchgate.net |
| PC and Fly Ash Cement (FAC) Pastes | 1% | 28 | Sharp Decrease | researchgate.net |
Stone Consolidation Applications
Silicon-based compounds, particularly alkoxysilanes, are among the most widely used and promising materials for the consolidation of deteriorated stone. culturalheritage.orgmdpi.com These treatments are designed to strengthen weakened and friable stone by re-establishing the cohesion between constituent mineral grains. buildingconservation.comrestorative-products.com The chemistry is closely related to this compound, as both involve organosilicon precursors that undergo hydrolysis and condensation reactions.
Alkoxysilanes are monomeric molecules that, when applied to porous stone, penetrate into the substrate. culturalheritage.org In the presence of moisture, they hydrolyze and subsequently polymerize to form a stable, three-dimensional silica (silicon dioxide) network within the pores of the stone. buildingconservation.com This newly formed silica acts as a binder, physically connecting the loose grains and improving the mechanical strength of the decayed material. culturalheritage.orgbuildingconservation.com
A key advantage of alkoxysilanes is their ability to penetrate deeply into the stone before polymerization occurs, which helps to avoid the formation of a hard, shallow crust that can be detrimental to the long-term health of the stone. culturalheritage.org The treatment is generally considered compatible with siliceous stones like sandstone, as the resulting binder is chemically similar to the stone's natural matrix. culturalheritage.orgbuildingconservation.com While their affinity with carbonate stones like limestone and marble is poorer, they are still widely studied and applied on these substrates. mdpi.com An effective consolidation treatment reinforces the natural mineral binders without significantly altering the surface appearance or the water vapor permeability of the stone, which is crucial for allowing the masonry to "breathe". arcat.com
Environmental Considerations in Silatrane Chemistry
Green Chemistry Principles in Synthesis
The synthesis of silatranes has traditionally involved methods that are not always aligned with the principles of green chemistry, often requiring high-boiling-point solvents and strong inorganic bases as catalysts. acs.org However, recent research has focused on developing more environmentally friendly protocols. A significant advancement has been the development of a solvent-free and efficient synthesis of silatranes using an organocatalytic approach. nih.gov This methodology aligns with several key principles of green chemistry, including waste prevention, atom economy, and the use of catalysis. yale.eduacs.org
A novel method for silatrane (B128906) synthesis utilizes amidine derivatives, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as efficient organocatalysts. nih.gov This protocol allows for the conversion of trialkoxysilanes into organosilatranes under mild, solvent-free conditions. nih.govresearchgate.net The catalytic activity of these amidine derivatives has been found to be related to their pKBH+ values. nih.govresearchgate.net
The advantages of this green chemistry approach include:
Solvent-Free Conditions: The reaction is carried out neat, eliminating the need for potentially harmful solvents. researchgate.net
Catalyst Recyclability: The organocatalyst, DBU, is not soluble in hydrocarbon solvents, which allows for its recovery and reuse. This is a significant improvement over inorganic catalysts like KOH, which cannot be easily regenerated. acs.org
High Yields: The use of DBU as a catalyst has been shown to produce good to very good yields of various silatrane derivatives at room temperature. acs.org
Energy Efficiency: The reactions can often be conducted at ambient temperature and pressure, minimizing energy consumption. yale.edu
A variety of silatrane derivatives have been synthesized using this organocatalytic method, demonstrating its versatility. The combination of triethanolamine (B1662121) (TEOA) and its derivatives with various organotrialkoxysilanes in the presence of DBU has yielded a library of silatranes. acs.org
Table 1: Organocatalytic Synthesis of Silatrane Derivatives
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| - | Room Temperature | 1 | <1 |
| NEt3 | Room Temperature | 1 | <1 |
| DIPEA | Room Temperature | 1 | <1 |
| DABCO | Room Temperature | 1 | <1 |
| DMAP | Room Temperature | 1 | <1 |
| DBU | Room Temperature | 1 | >99 |
Data sourced from a screening of organic base catalytic activity in a model reaction. researchgate.net
This green synthesis protocol not only provides an efficient route to silatranes but also proposes a scheme for industrial production with solvent and catalyst regeneration, further enhancing its environmental friendliness. nih.gov
Degradation Pathways and Environmental Fate Considerations
The environmental fate of silatranes is largely determined by their stability and degradation pathways. Silatranes are known for their high air stability and chemical resistance due to the hypervalent silicon atom and the rigid tricyclic cage structure. acs.orgnih.gov This structure makes them resistant to hydrolysis at neutral pH and ambient temperature. nih.gov However, under certain environmental conditions, they can undergo degradation.
The primary degradation pathway for many organosilicon compounds, including silatranes, is hydrolysis. p2infohouse.org The Si-O bonds in the silatrane cage can be hydrolyzed, leading to the breakdown of the molecule. nih.gov The by-products of silatrane hydrolysis are generally considered to be of low toxicity and can be eliminated from biological systems, primarily through excretion. nih.gov
The ultimate fate of the silicon-containing portion of the molecule is the formation of silanols, which can then condense to form siloxanes and eventually mineralize to silica (B1680970) (silicon dioxide), a naturally occurring and abundant compound. p2infohouse.orgnih.gov The organic portions of the molecule are expected to undergo biodegradation. For instance, triethanolamine, a key component of the silatrane structure, can be biodegraded by certain microorganisms. semanticscholar.org Some bacteria are capable of using organosilicon compounds as their sole source of energy and carbon. researchgate.net
While polydimethylsiloxane (B3030410) (PDMS), a common organosilicon polymer, is non-biodegradable, it can be degraded in soil through abiotic hydrolysis catalyzed by clays. p2infohouse.orgwikipedia.org This suggests that soil may play a role in the degradation of silatranes that enter the terrestrial environment.
It is important to note that the environmental persistence and degradation rate of a specific silatrane will depend on its particular structure and the environmental conditions it is exposed to. For example, the nature of the substituent attached to the silicon atom can influence the compound's stability and reactivity.
Q & A
Q. How can researchers leverage SciFinder to identify gaps in this compound literature?
- Methodological Answer : Perform substructure searches for silicon-triethanolamine complexes and filter by publication year/application (e.g., "drug delivery"). Use citation network tools to identify understudied derivatives. Cross-reference with patent databases to avoid redundant work and identify commercial vs. academic research trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
